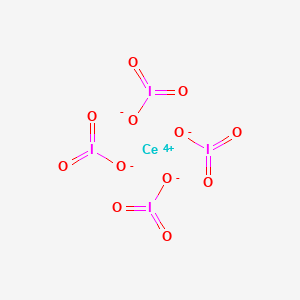
N,N'-dicyclohexylsulfamide
Übersicht
Beschreibung
N,N’-dicyclohexylsulfamide is an organic compound with the molecular formula C12H24N2O2S. It is a sulfamide derivative characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the sulfamide functional group.
Wissenschaftliche Forschungsanwendungen
N,N’-dicyclohexylsulfamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other sulfamide derivatives.
Medicine: Its anxiolytic and anticonvulsant properties make it a candidate for the development of new therapeutic agents for anxiety and epilepsy.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Safety and Hazards
Sigma-Aldrich, a supplier of N,N’-dicyclohexylsulfamide, notes that buyers assume responsibility to confirm product identity and/or purity . They do not provide specific safety or hazard information for this product . For detailed safety and hazard information, one should refer to the product’s MSDS or similar resources.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-dicyclohexylsulfamide can be synthesized through a condensation reaction involving sodium cyclamate. The process involves heating sodium cyclamate in a solid state, which promotes the formation of N,N’-dicyclohexylsulfamide . Another method involves the reaction of cyclohexylamine with sulfuryl chloride in the presence of a base such as pyridine, followed by hydrolysis to yield the desired product .
Industrial Production Methods
The industrial production of N,N’-dicyclohexylsulfamide typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-dicyclohexylsulfamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonamide derivatives.
Reduction: Reduction reactions can convert N,N’-dicyclohexylsulfamide into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions where the sulfamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Cyclohexylamines.
Substitution: Various substituted sulfamides depending on the nucleophile used.
Wirkmechanismus
N,N’-dicyclohexylsulfamide exerts its effects by binding to the benzodiazepine binding site of the GABA (A) receptor. This binding enhances the inhibitory effects of GABA, leading to anxiolytic and anticonvulsant effects . The compound competitively inhibits the binding of flunitrazepam to the benzodiazepine binding site, indicating its potential as a therapeutic agent for anxiety and epilepsy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-diphenethylsulfamide: Another sulfamide derivative with similar anxiolytic and anticonvulsant properties.
N,N’-diethylsulfamide: A related compound used in organic synthesis.
Uniqueness
N,N’-dicyclohexylsulfamide is unique due to its specific structure, which imparts distinct pharmacological properties. Its cyclohexyl groups contribute to its high affinity for the benzodiazepine binding site, making it a potent anxiolytic and anticonvulsant agent compared to other sulfamide derivatives.
Eigenschaften
IUPAC Name |
N-(cyclohexylsulfamoyl)cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c15-17(16,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRLCLQBOADOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14041-87-3 | |
| Record name | N,N'-Dicyclohexylsulfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-DICYCLOHEXYLSULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P1M2O1XHP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














